1-Chloro-4-piperidin-1-yl-phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit vegfr-2 , which is a key player in angiogenesis .
Mode of Action
It can be inferred that similar to other phthalazine derivatives, it may interact with its targets to inhibit their function .
Biochemical Pathways
Given its potential inhibition of vegfr-2, it may affect angiogenesis pathways .
Result of Action
Similar compounds have shown anti-proliferative activity on human breast cancer cell lines .
Biochemical Analysis
Biochemical Properties
1-Chloro-4-piperidin-1-yl-phthalazine has been found to interact with various enzymes and proteins. It has been synthesized via the reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or their secondary amines
Cellular Effects
The effects of this compound on cells have been studied in the context of its anti-proliferative activity. It has been found to display potent cytotoxic activity on human breast cancer cell line MCF-7 . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-Chloro-4-piperidin-1-yl-phthalazine typically involves the reaction of 1-chlorophthalazine with piperidine. One common method includes heating a mixture of 1-chlorophthalazine and piperidine under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require the use of a base like sodium carbonate to facilitate the reaction . The resulting product is then purified through filtration and recrystallization to obtain the desired compound in high yield .
Chemical Reactions Analysis
1-Chloro-4-piperidin-1-yl-phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium carbonate and solvents such as acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, particularly in the treatment of breast cancer.
Antimicrobial Agents: Phthalazine derivatives, including 1-Chloro-4-piperidin-1-yl-phthalazine, have been investigated for their antimicrobial properties.
Pharmacological Studies: The compound has been studied for its potential as a pharmacological scaffold in the development of new drugs.
Comparison with Similar Compounds
1-Chloro-4-piperidin-1-yl-phthalazine can be compared with other phthalazine derivatives, such as:
Properties
IUPAC Name |
1-chloro-4-piperidin-1-ylphthalazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)13(16-15-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRIJILPSVIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.